molecular formula C20H21N3O B439543 3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 313386-55-9

3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile

Cat. No.: B439543
CAS No.: 313386-55-9
M. Wt: 319.4g/mol
InChI Key: SGVXWYLWBLENCP-UHFFFAOYSA-N
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Description

3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile is a chemical reagent of interest in medicinal chemistry and pharmacological research. This compound features a diphenylmethylpiperazine group linked to a 3-oxopropanenitrile moiety, a structural motif found in biologically active molecules. Compounds with similar piperazine and nitrile substructures have been identified as key scaffolds in the development of protein kinase inhibitors . The diphenylmethyl group is a common pharmacophore found in molecules that interact with the central nervous system, such as the calcium channel blocker flunarizine . The presence of the 3-oxopropanenitrile group is significant, as this specific functional group is present in established kinase inhibitors, where it contributes to binding within the enzyme's active site . This combination of features makes this compound a valuable compound for researchers investigating new therapeutic agents, particularly in the fields of oncology and neuroscience. It is intended for use in in vitro assays and as a building block in synthetic organic chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c21-12-11-19(24)22-13-15-23(16-14-22)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20H,11,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVXWYLWBLENCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Method

Piperazine reacts with diphenylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in anhydrous acetonitrile or dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Example Protocol

  • Reactants : Piperazine (2 equiv), diphenylmethyl bromide (1 equiv), K₂CO₃ (2 equiv).

  • Solvent : DMF, 80°C, 18 hours.

  • Yield : ~65% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Reductive Amination Approach

An alternative route involves condensing diphenylmethanamine with bis(2-chloroethyl)amine under catalytic hydrogenation (H₂, Pd/C). This method avoids stoichiometric bases but requires careful control to prevent over-alkylation.

Coupling of 4-(Diphenylmethyl)piperazine with Cyanoacetic Acid

The final step involves forming the amide bond between 4-(diphenylmethyl)piperazine and cyanoacetic acid using coupling agents.

Carbodiimide-Mediated Coupling

Ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt) are employed to activate cyanoacetic acid for nucleophilic attack by the piperazine’s secondary amine.

Representative Procedure

  • Reactants : 4-(Diphenylmethyl)piperazine (1 equiv), cyanoacetic acid (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv).

  • Solvent : Dichloromethane (DCM), 0°C → room temperature, 12 hours.

  • Yield : 70–75% after extraction and silica gel purification.

HATU/DIPEA Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA) enhances reaction efficiency in polar aprotic solvents like DMF.

Optimized Conditions

  • Reactants : 4-(Diphenylmethyl)piperazine (1 equiv), cyanoacetic acid (1.1 equiv), HATU (1.3 equiv), DIPEA (3 equiv).

  • Solvent : DMF, room temperature, 16 hours.

  • Yield : 80–85% (HPLC purity >95%).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A mixture of 4-(diphenylmethyl)piperazine and cyanoacetic acid in DMF with HATU achieves 90% conversion in 30 minutes at 100°C.

One-Pot Sequential Reactions

Combining piperazine functionalization and coupling in a single pot minimizes intermediate isolation. For example, diphenylmethyl bromide and cyanoacetic acid are sequentially added to piperazine under basic conditions, yielding the target compound in 60% overall yield.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 10H, diphenyl), 3.75 (s, 2H, CH₂CN), 3.50–3.20 (m, 8H, piperazine).

  • ¹³C NMR : 168.5 (C=O), 117.3 (CN), 55.2–48.7 (piperazine carbons).

Mass Spectrometry (MS)

  • ESI-MS : m/z 374.2 [M+H]⁺ (calc. 374.19).

Challenges and Optimization Strategies

Nitrile Stability

The cyanomethyl group is prone to hydrolysis under acidic or prolonged basic conditions. Reactions are conducted under inert atmospheres (N₂/Ar) with anhydrous solvents to mitigate degradation.

Byproduct Formation

Di-substituted piperazines may form if stoichiometry is unbalanced. Using a 1:1 molar ratio of piperazine to electrophile and monitoring via TLC minimizes this issue.

Industrial-Scale Considerations

Cost-Effective Catalysts
Raney nickel or palladium on carbon (Pd/C) reduces reliance on expensive coupling agents during reductive amination steps.

Solvent Recycling
DMF and DCM are recovered via distillation, reducing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in pharmacological research, it may interact with neurotransmitter receptors or ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine Moieties

Piperazine derivatives are widely studied for their pharmacological versatility. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS or Identifier) Key Substituents Molecular Weight (g/mol) Notable Properties
3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile Diphenylmethyl, 3-oxopropanenitrile Not explicitly reported (estimated ~359.4) Lipophilic; potential apoptosis inducer
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile (CAS 717858-21-4) Phenethyl, 3-oxopropanenitrile ~299.4 95% purity; safety data available
L-750,667 (Dopamine D4 antagonist) Azaindole, substituted piperazine ~574.5 High D4 selectivity (Ki = 0.51 nM)
Compounds 11a–11o (Molecules 2013) Varied aryl-urea, hydrazinyl-oxoethyl 466.2–602.2 High synthetic yields (83–89%); diverse substituents alter bioactivity

Key Observations :

  • Nitrile groups in these compounds may improve metabolic stability but pose toxicity risks, as seen in safety warnings for related nitriles .

Pharmacological Activity Comparison

Receptor Affinity
  • Serotonin (5-HT) Receptors : Piperazine derivatives like 5-7 (spiro-cyclohexane-pyrrolidine-dione) exhibit high 5-HT2A affinity (Ki = 15–46 nM), whereas the target compound’s receptor profile remains uncharacterized .
Anticancer and Apoptotic Effects
  • The target compound shares structural motifs with Actinomycin D (a DNA intercalator), which elevates p53 and TRAIL-mediated apoptosis. However, direct evidence for similar mechanisms in the target compound is lacking .

Biological Activity

3-[4-(Diphenylmethyl)piperazin-1-yl]-3-oxopropanenitrile, commonly referred to as compound 313386-55-9, is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Basic Information

PropertyDetails
Name This compound
CAS Number 313386-55-9
Molecular Formula C20H21N3O
Molar Mass 319.4 g/mol
Storage Conditions Room temperature
Hazard Classification Irritant

Structure

The molecular structure of this compound features a piperazine ring substituted with a diphenylmethyl group and a cyano group. This configuration is critical for its biological activity.

Research indicates that this compound may exhibit various biological activities, particularly in the realm of neuropharmacology and oncology. Its interactions with neurotransmitter systems and potential inhibitory effects on certain cancer cell lines have been documented.

  • Neuropharmacological Effects : The piperazine moiety is known for its affinity for serotonin and dopamine receptors, which may contribute to anxiolytic and antidepressant effects.
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of specific cancer cell lines, indicating potential as an anticancer agent.

In Vitro Studies

A series of in vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)20.0

These findings suggest a promising profile for further development as an anticancer drug.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:

  • Case Study 1 : A study published in Cancer Letters explored the efficacy of related piperazine derivatives in inhibiting tumor growth in xenograft models, demonstrating significant tumor regression when administered alongside conventional chemotherapy agents.
  • Case Study 2 : Research published in Journal of Medicinal Chemistry indicated that modifications to the piperazine structure could enhance binding affinity to serotonin receptors, suggesting a pathway for developing new anxiolytic medications.

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